molecular formula C11H7BrO2S B8531171 Phenyl 5-bromothiophene-3-carboxylate

Phenyl 5-bromothiophene-3-carboxylate

Cat. No.: B8531171
M. Wt: 283.14 g/mol
InChI Key: KSUPOQXLCHINQX-UHFFFAOYSA-N
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Description

Phenyl 5-bromothiophene-3-carboxylate is a brominated thiophene derivative with a phenyl ester group at the 3-position and a bromine substituent at the 5-position of the thiophene ring. This compound belongs to a class of heterocyclic aromatic molecules widely used in organic synthesis, pharmaceuticals, and materials science due to their electronic properties and reactivity.

Properties

Molecular Formula

C11H7BrO2S

Molecular Weight

283.14 g/mol

IUPAC Name

phenyl 5-bromothiophene-3-carboxylate

InChI

InChI=1S/C11H7BrO2S/c12-10-6-8(7-15-10)11(13)14-9-4-2-1-3-5-9/h1-7H

InChI Key

KSUPOQXLCHINQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CSC(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and similarity scores of this compound and its closest analogs:

Compound Name CAS Number Substituents Ester Group Molecular Weight (g/mol) Similarity Score
This compound Not provided Br at C5, COOPh at C3 Phenyl ~271.15 Reference compound
Methyl 5-bromothiophene-3-carboxylate 88770-19-8 Br at C5, COOMe at C3 Methyl ~221.06 0.92
Ethyl 5-bromothiophene-3-carboxylate 170355-38-1 Br at C5, COOEt at C3 Ethyl ~235.10 0.95
Methyl 2-bromothiophene-3-carboxylate 76360-43-5 Br at C2, COOMe at C3 Methyl ~221.06 0.97
Methyl 2,5-dibromothiophene-3-carboxylate 89280-91-1 Br at C2 and C5, COOMe at C3 Methyl ~299.97 0.93

Notes:

  • Substituent positions significantly influence electronic properties. Bromine at C5 (as in the target compound) directs electrophilic substitution to the C2 or C4 positions, whereas bromine at C2 alters reactivity patterns .
  • Ester groups : Phenyl esters (COOPh) increase steric bulk and reduce volatility compared to methyl (COOMe) or ethyl (COOEt) esters, affecting solubility and synthetic utility .
  • Dibrominated analogs (e.g., methyl 2,5-dibromothiophene-3-carboxylate) exhibit higher molecular weights and enhanced halogen-mediated reactivity, suitable for cross-coupling reactions .

Physicochemical Properties

  • Molecular Weight : this compound has a higher molecular weight (~271.15 g/mol) than methyl/ethyl analogs due to the phenyl group.
  • Exact Mass : Ethyl 5-bromothiophene-3-carboxylate (CAS 170355-38-1) has an exact mass of 233.9621, closely matching its calculated molecular weight .
  • Stability : Phenyl esters are less prone to hydrolysis under basic conditions compared to methyl or ethyl esters, enhancing their utility in prolonged reactions .

Research Findings and Key Distinctions

Spectrophotometric Analysis

For instance:

  • Bromothiophene derivatives exhibit strong UV-Vis absorption due to conjugated π-systems, with absorption maxima influenced by substituent positions .
  • Ethyl 5-bromothiophene-3-carboxylate’s exact mass (233.9621) allows precise identification via mass spectrometry, a critical advantage in analytical workflows .

Stability and Reactivity Trends

  • Electrophilic Substitution : Bromine at C5 (as in the target compound) deactivates the thiophene ring toward electrophilic attack but directs incoming groups to C2 or C4. In contrast, C2-brominated analogs show altered regioselectivity .
  • Ester Hydrolysis : Phenyl esters resist hydrolysis better than methyl/ethyl esters, making them preferable in aqueous reaction conditions .

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